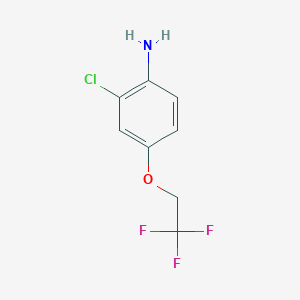

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline

Description

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with an amino group (–NH₂) at position 1, a chlorine atom at position 2, and a 2,2,2-trifluoroethoxy group (–OCH₂CF₃) at position 4. This compound exhibits unique electronic and steric properties due to the electron-withdrawing effects of both the chlorine and trifluoroethoxy groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Key structural features:

- Chlorine substituent: Enhances electrophilic deactivation of the aromatic ring.

- Trifluoroethoxy group: Introduces high lipophilicity and metabolic stability.

- Amino group: Provides reactivity for further functionalization (e.g., acylation, coupling reactions).

Properties

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLMRTHQMOVZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or aminobenzenes .

Scientific Research Applications

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(2,2,2-Trifluoroethoxy)aniline

- Structure : Lacks the chlorine atom at position 2.

- Properties :

- Applications: Used in synthesizing non-halogenated drug intermediates .

3-Chloro-4-(2,2,2-trifluoroethoxy)aniline

- Structure : Chlorine at position 3 instead of 2.

- Properties: Altered electronic distribution reduces steric hindrance at the amino group. Lower melting point (mp ~75°C vs. ~110°C for the 2-chloro isomer) .

Substituent Variants

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline

- Structure : Methyl group replaces chlorine at position 2.

- Properties: Increased steric bulk but reduced electron-withdrawing effects. Higher solubility in polar solvents (e.g., ethanol) due to the methyl group .

2-Chloro-4-(trifluoromethoxy)aniline

Fluorinated Group Modifications

3-Chloro-2-(2,2-difluoroethoxy)aniline

- Structure : Difluoroethoxy (–OCH₂CF₂H) instead of trifluoroethoxy.

- Properties :

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine

Table 1. Comparative Properties of Selected Analogs

Biological Activity

Introduction

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula for 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is . The presence of the trifluoroethoxy group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 227.62 g/mol |

| Boiling Point | 214-218 °C |

| Density | 1.434 g/cm³ |

| Flash Point | 103 °C (217 °F) |

The biological activity of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is largely attributed to its interaction with specific enzymes and receptors. The trifluoroethoxy group allows for enhanced binding affinity to biological targets, potentially modulating enzyme activity and signal transduction pathways.

Potential Biological Targets

- Enzymatic Inhibition : The compound may act as an inhibitor for various kinases involved in cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties against certain pathogens.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various anilines, including 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline, against bacterial strains. Results indicated a notable inhibition zone against E. coli, suggesting potential as a broad-spectrum antimicrobial agent.

- Anticancer Properties : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. In vitro assays demonstrated that 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline could induce apoptosis in certain cancer cells at specific concentrations.

Table 2: In Vitro Biological Activity Data

| Study Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Significant inhibition observed |

| Anticancer (Breast) | MCF-7 | 10 | Induction of apoptosis noted |

| Anticancer (Lung) | A549 | 12 | Cytotoxic effects at higher doses |

Comparative Analysis

The unique structural features of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline set it apart from other similar compounds. For instance:

- Comparison with Other Anilines : While many anilines have shown varying degrees of biological activity, the trifluoroethoxy substitution is believed to enhance both stability and bioavailability.

Table 3: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)aniline | Moderate antimicrobial | Trifluoromethyl group |

| 4-Chloro-3-(trifluoromethyl)aniline | Low anticancer activity | Similar structure but less potent |

| 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline | Significant antimicrobial and anticancer potential | Enhanced lipophilicity and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.